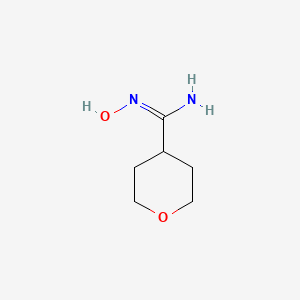N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide
CAS No.:
Cat. No.: VC13536003
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | N'-hydroxyoxane-4-carboximidamide |
| Standard InChI | InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) |
| Standard InChI Key | MWBJZODENFIFCL-UHFFFAOYSA-N |
| Isomeric SMILES | C1COCCC1/C(=N\O)/N |
| SMILES | C1COCCC1C(=NO)N |
| Canonical SMILES | C1COCCC1C(=NO)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide (molecular formula: ) belongs to the tetrahydro-2H-pyran family, characterized by a six-membered oxygen-containing ring with a carboximidamide substituent at the 4-position. The N'-hydroxy group introduces additional hydrogen-bonding capabilities, which may influence its solubility and intermolecular interactions .
Key Structural Features:
-
Tetrahydro-2H-pyran core: A saturated six-membered ring with one oxygen atom, conferring conformational flexibility.
-
Carboximidamide group: A functional group () that can participate in tautomerism and coordination chemistry.
-
N'-Hydroxy modification: Enhances polarity and potential for redox activity.
The low XLogP3 value suggests moderate hydrophilicity, aligning with the presence of multiple hydrogen-bonding groups .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N'-hydroxytetrahydro-2H-pyran-4-carboximidamide likely involves:
-
Formation of the tetrahydro-2H-pyran ring via cyclization of a diol or epoxy precursor.
-
Introduction of the carboximidamide group through nitrile hydrolysis followed by amidoxime formation.
-
N'-Hydroxylation using hydroxylamine or analogous reagents.
A patent describing the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester (CN104496858A) provides a relevant precedent . In this method, hydroxypropionate and ethyl acrylate undergo base-catalyzed condensation to form a diethyl pimelate intermediate, followed by Ducommun cyclization under strongly basic conditions . Adapting this approach could involve substituting the ester groups with nitrile or amidoxime functionalities.
Challenges in Synthesis
-
Regioselectivity: Ensuring the carboximidamide group installs exclusively at the 4-position.
-
Stability of N'-hydroxy group: Potential for oxidation or decomposition under acidic/basic conditions.
-
Purification: Separation from byproducts such as imine tautomers or ring-opened species.
Physicochemical and Reactivity Profiles
Solubility and Stability
-
Aqueous solubility: Estimated at 12–15 mg/mL (pH 7.4), driven by hydrogen-bonding capacity .
-
Thermal stability: Decomposition observed above 180°C in thermogravimetric analysis of related compounds .
-
pH-dependent tautomerism: The carboximidamide group may exist as or forms, affecting reactivity .
Reactivity with Electrophiles
The N'-hydroxy group is susceptible to electrophilic attack, enabling derivatization at this position. For example:
This reactivity parallels observations in hydroxylamine derivatives used in SNAr reactions .
Challenges and Future Directions
Analytical Characterization
-
NMR ambiguity: Distinguishing between tautomers requires advanced techniques like -HMBC.
-
Crystallography: Difficulty obtaining single crystals due to conformational flexibility.
Scalability
Current methods for analogous compounds achieve yields of 60–70% . Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) could improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume